molecular formula C25H28N2O4S B423860 4-tert-butyl-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzamide

4-tert-butyl-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzamide

Cat. No.: B423860
M. Wt: 452.6g/mol
InChI Key: VGKCQWCRMIAMBO-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C25H28N2O4S and a molecular weight of 452.56582 g/mol . This compound is known for its unique structural features, which include a tert-butyl group, a methoxy group, and a sulfonyl group attached to an aniline derivative. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

Molecular Formula

C25H28N2O4S

Molecular Weight

452.6g/mol

IUPAC Name

4-tert-butyl-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C25H28N2O4S/c1-17-6-15-23(31-5)22(16-17)27-32(29,30)21-13-11-20(12-14-21)26-24(28)18-7-9-19(10-8-18)25(2,3)4/h6-16,27H,1-5H3,(H,26,28)

InChI Key

VGKCQWCRMIAMBO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This intermediate is then reacted with 4-[(2-methoxy-5-methylanilino)sulfonyl]aniline in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) are typical methods.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can produce aniline derivatives.

Scientific Research Applications

4-tert-butyl-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzamide is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The methoxy and tert-butyl groups contribute to the compound’s overall stability and lipophilicity, enhancing its ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzamide is unique due to the presence of the sulfonyl group attached to an aniline derivative, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in scientific research.

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